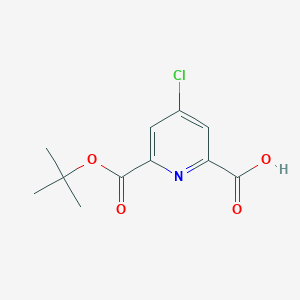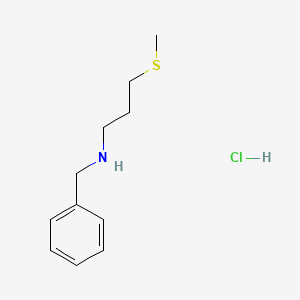
4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid is a fluorinated organic compound belonging to the indene family. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indene ring, and a carboxylic acid group at the 2 position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the fluorination of a suitable indene precursor followed by carboxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, aldehydes, and substituted indene derivatives.
科学研究应用
4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
相似化合物的比较
- 4,7-Dimethyl-2,3-dihydro-1H-indene-2-carboxylic acid
- 4,7-Dichloro-2,3-dihydro-1H-indene-2-carboxylic acid
- 4,7-Dibromo-2,3-dihydro-1H-indene-2-carboxylic acid
Comparison: Compared to its analogs, 4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size contribute to the compound’s increased metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.
属性
分子式 |
C10H8F2O2 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC 名称 |
4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C10H8F2O2/c11-8-1-2-9(12)7-4-5(10(13)14)3-6(7)8/h1-2,5H,3-4H2,(H,13,14) |
InChI 键 |
AJJCCOOEWUZHGF-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=C(C=CC(=C21)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)

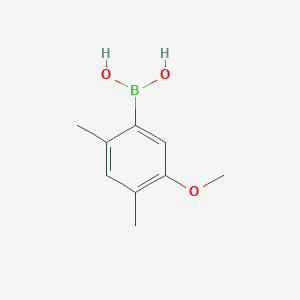


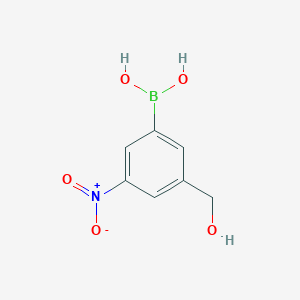
![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)
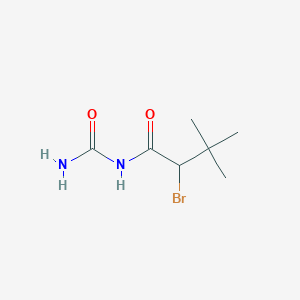
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
